

An In-depth Technical Guide to the Molecular Structure of Bromotriphenylethylene

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Compound of Interest

Compound Name: *Bromotriphenylethylene*

Cat. No.: *B167469*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of **bromotriphenylethylene**. The information is compiled from various scientific sources and is intended for professionals in the fields of chemical research and drug development.

Molecular Identity and Physicochemical Properties

Bromotriphenylethylene, also known as triphenylbromoethylene or phenylstilbene bromide, is a synthetic nonsteroidal estrogen belonging to the triphenylethylene group. Its core structure consists of a bromo-substituted ethylene backbone with three phenyl group attachments.

Table 1: General and Physicochemical Properties of **Bromotriphenylethylene**

Property	Value	Source(s)
Molecular Formula	C20H15Br	
Molecular Weight	335.24 g/mol	
CAS Number	1607-57-4	
IUPAC Name	(1-bromo-2,2-diphenylethenyl)benzene	
Synonyms	Triphenylvinyl bromide, Phenylstilbene bromide	
Appearance	Light orange to Yellow to Green powder/crystal	
Melting Point	115-117 °C	
Boiling Point	399.9 °C at 760 mmHg (estimate)	
Density	1.311 g/cm ³ (estimate)	
Refractive Index	1.6000 - 1.648 (estimate)	
InChI Key	VUQVJIUBUPPCDB- UHFFFAOYSA-N	

Crystallographic Data

The three-dimensional arrangement of atoms in **bromotriphenylethylene** has been determined by X-ray crystallography. This technique provides precise measurements of bond lengths, bond angles, and the overall conformation of the molecule in its crystalline state.

Table 2: Crystallographic Data for **Bromotriphenylethylene**

Parameter	Value	Source(s)
Crystal System	Orthorhombic	
Space Group	P 21 21 21	
Unit Cell Dimensions		
a	5.6130 Å	
b	8.5301 Å	
c	31.4348 Å	
α	90.00°	
β	90.00°	
γ	90.00°	

Spectroscopic Analysis

Spectroscopic methods are essential for elucidating and confirming the structure of **bromotriphenylethylene**. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 3: Spectroscopic Data Summary for **Bromotriphenylethylene**

Technique	Observation	Source(s)
Mass Spectrometry (MS)	Molecular Ion Peak (M+): Expected around m/z 334/336 due to ⁷⁹ Br/ ⁸¹ Br isotopes in a ~1:1 ratio.	
¹ H NMR	Complex multiplets in the aromatic region (approx. 7.0- 7.5 ppm) corresponding to the protons of the three phenyl rings.	
¹³ C NMR	Signals corresponding to the vinyl carbons and the carbons of the phenyl rings.	
Infrared (IR)	Characteristic peaks for C-H stretching of aromatic rings, C=C stretching of the vinyl group and phenyl rings, and C- Br stretching.	
⁷⁹ Br/ ⁸¹ Br NMR	Both bromine isotopes are quadrupolar, resulting in very broad signals that are often too broad to be observed with standard high-resolution NMR.	

Experimental Protocols

Synthesis of Bromotriphenylethylene

A common method for the synthesis of **bromotriphenylethylene** involves the bromination of triphenylethylene.

Protocol:

- Dissolve triphenylethylene (1.0 g, 3.49 mmol) in 15 mL of chloroform.

- Prepare a solution of bromine (0.49 g, 3.06 mmol) in 10 mL of chloroform.
- Slowly add the bromine solution dropwise to the triphenylethylene solution.
- Upon completion of the reaction, decant the reaction mixture.
- Remove the solvent by distillation.
- Recrystallize the resulting residue twice from ethanol to yield **bromotriphenylethylene** as colorless needle-like crystals (Yield: 62%).

An alternative high-yield procedure involves performing the reaction at low temperatures.

Alternate Protocol:

- Dissolve triphenylethylene (1.84g, 7.2mmol) in 80mL of chloroform and cool to -78°C.
- Add Br₂ (3.6mL, 7.2mmol) dropwise to the solution.
- Allow the mixture to return to room temperature and stir for 6 hours.
- Concentrate the solution under reduced pressure.
- Purify the product by column chromatography (petroleum ether: ethyl acetate=20:1 to 10:1) to obtain bromotrip
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